(4-Aminobutyl)urea hydrochloride
Description
Contextualization within Chemical Biology and Biochemistry
In chemical biology and biochemistry, the study of small molecules that can modulate biological processes is of paramount importance. (4-Aminobutyl)urea hydrochloride is of interest due to its structural similarity to agmatine (B1664431), an endogenous neuromodulator. Agmatine itself is synthesized from the amino acid arginine and is involved in a multitude of physiological processes, including neurotransmission and nitric oxide synthesis. hellopharmacist.com The introduction of a urea (B33335) group to the aminobutyl structure of agmatine creates a novel chemical entity with potentially altered properties, such as stability, solubility, and receptor binding affinity.
Researchers in chemical biology often design and synthesize derivatives of known bioactive compounds to probe biological systems, identify new therapeutic targets, and develop novel therapeutic agents. The study of this compound falls within this paradigm, as its investigation could provide insights into the structure-activity relationships of agmatine-related signaling pathways.
Historical Perspectives in Research on Related Urea and Amine Compounds
The scientific investigation of urea and amine compounds has a long and rich history. Urea's significance was cemented in 1828 when Friedrich Wöhler synthesized it from inorganic starting materials, a landmark event that challenged the theory of vitalism. In biochemistry, the urea cycle, elucidated by Hans Krebs and Kurt Henseleit in 1932, was the first metabolic cycle to be discovered.
Biogenic amines, such as agmatine, have been recognized for their physiological importance for over a century. Agmatine was discovered in herring sperm in 1910 by Albrecht Kossel and was later found to be present in various bacteria, plants, and animals. webmd.com Early research focused on its role as a precursor for polyamine synthesis. nih.gov In recent decades, the focus has shifted to its role as a neurotransmitter and neuromodulator in the mammalian central nervous system. webmd.comnih.gov Research has shown that agmatine can be metabolized in the brain to form urea. nih.gov
The hydrochloride salt of urea itself has been utilized in various applications, including as a component in compositions for cleaning surfaces and adjusting pH in industrial processes. google.com This history of utilizing simple urea salts provides a backdrop for the synthesis and investigation of more complex urea derivatives like this compound.
Rationale for Contemporary Academic Investigations of this compound
The contemporary academic interest in this compound stems from several key areas. Given that agmatine has demonstrated a range of biological activities, including potential neuroprotective effects, researchers are motivated to explore whether derivatives like this compound can offer enhanced or more specific activities. webmd.comnih.gov
One area of investigation is the influence of agmatine on urea synthesis. Studies in perfused liver models have shown that agmatine can stimulate the synthesis of urea. physiology.org This suggests that this compound could potentially interact with or modulate the urea cycle. Furthermore, agmatine is known to interact with various receptors, including imidazoline (B1206853) and α2-adrenergic receptors, and to inhibit nitric oxide synthase. nih.govphysiology.org The modification of agmatine to this compound could alter its receptor binding profile and lead to more selective pharmacological tools to study these systems. The potential for this compound to influence physiological processes such as blood pressure and blood sugar levels, similar to agmatine, also provides a strong rationale for its investigation. hellopharmacist.comhealthchems.com
Chemical Compound Data
| Compound Name |
| This compound |
| 1-(4-Aminobutyl)-3-(p-tolyl)urea hydrochloride |
| Agmatine |
| Ammonia (B1221849) |
| Arginine |
| Glutamine |
| Nitric Oxide |
| Putrescine |
| Urea |
| Urea hydrochloride |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1310964-83-0 | sigmaaldrich.comangelpharmatech.comachemblock.com |
| Molecular Formula | C5H14ClN3O | angelpharmatech.comachemblock.com |
| Molecular Weight | 167.64 g/mol | sigmaaldrich.comachemblock.com |
| IUPAC Name | N-(4-aminobutyl)urea hydrochloride | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 185-186 °C | sigmaaldrich.com |
| Purity | 95% | achemblock.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminobutylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c6-3-1-2-4-8-5(7)9;/h1-4,6H2,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBYNXGTCDIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310964-83-0 | |
| Record name | (4-aminobutyl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Studies of 4 Aminobutyl Urea Hydrochloride
Molecular Orbital and Electronic Structure Calculations
While specific molecular orbital and electronic structure calculations for (4-Aminobutyl)urea hydrochloride are not extensively available in the current body of scientific literature, the electronic properties can be inferred from studies on urea (B33335) and its derivatives. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools to investigate the electronic characteristics of molecules. nih.govacs.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. For urea, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity. In the absence of specific data for this compound, the following table provides reference values for urea, which serves as the core functional group.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Urea | -7.6 | 2.5 | 10.1 | DFT/B3LYP/6-31G* |
Note: The values presented are representative and can vary depending on the computational method and basis set used.
The presence of the aminobutyl group in this compound would be expected to influence the electronic properties compared to urea alone. The terminal amino group introduces another site of high electron density, potentially raising the HOMO energy and thus reducing the HOMO-LUMO gap, which could increase the molecule's reactivity.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its interaction with biological systems. The molecule possesses several rotatable bonds within the butyl chain, leading to a complex potential energy surface with numerous possible conformers.
Conformational analysis studies, often performed using molecular mechanics or quantum chemical methods, aim to identify the low-energy conformations of a molecule. For this compound, the extended, anti-periplanar conformation of the butyl chain is likely to be one of the low-energy structures in the gas phase. However, in a solution or a biological environment, intramolecular hydrogen bonding between the terminal amino group and the urea moiety could lead to folded or gauche conformations being energetically favorable.
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations can provide valuable insights into the reactivity and selectivity of this compound. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can predict the most likely sites for nucleophilic and electrophilic attack.
The this compound molecule has several reactive sites:
The terminal amino group: This is a primary nucleophilic site due to the lone pair of electrons on the nitrogen atom. Protonation in the hydrochloride salt will, however, diminish its nucleophilicity.
The urea moiety: The oxygen atom of the carbonyl group is a nucleophilic and hydrogen-bond accepting site. The nitrogen atoms of the urea are also potential nucleophiles, though their reactivity is modulated by resonance. The carbonyl carbon is an electrophilic site.
The butyl chain: The C-H bonds are generally unreactive but can participate in van der Waals interactions.
Computational studies on the reactivity of urea have shown that it can participate in various reactions, including hydrolysis and reactions with electrophiles. nih.gov The presence of the aminobutyl chain in this compound introduces additional reactivity patterns. For instance, the terminal amino group can undergo acylation, alkylation, and other reactions typical of primary amines. The selectivity of these reactions would depend on the reaction conditions and the nature of the reacting species. Quantum chemical modeling could predict the activation energies for different reaction pathways, thus providing a basis for understanding and controlling the compound's chemical behavior. researchgate.net
Molecular Dynamics Simulations of Interactions with Biomolecular Systems
Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic interactions between a small molecule like this compound and biomacromolecules such as proteins and nucleic acids. nih.govnih.gov While specific MD simulations for this compound are not reported, extensive research on urea's interaction with proteins provides a strong foundation for understanding its potential behavior. umd.edunjit.eduluc.edu
Urea is a well-known protein denaturant, and MD simulations have elucidated the molecular mechanisms behind this effect. It is understood that urea can denature proteins through both direct and indirect mechanisms. The direct mechanism involves the formation of hydrogen bonds between urea and the protein backbone and side chains, which competes with and weakens the intramolecular hydrogen bonds that stabilize the protein's native structure. umd.edu The indirect mechanism involves the disruption of the water structure around the protein, which in turn weakens the hydrophobic effect that drives protein folding. njit.edu
For this compound, both the urea moiety and the aminobutyl chain would contribute to its interactions with biomolecules. The urea group would be expected to interact with proteins in a manner similar to urea itself. The flexible aminobutyl chain, with its terminal positive charge (in the hydrochloride form), could engage in electrostatic interactions with negatively charged residues on a protein's surface, such as aspartate and glutamate (B1630785). The aliphatic part of the butyl chain can also participate in hydrophobic interactions.
| Interacting Moiety | Type of Interaction | Potential Biomolecular Partner |
|---|---|---|
| Urea | Hydrogen Bonding | Protein backbone (amide and carbonyl groups), polar side chains |
| Urea | van der Waals | Non-polar amino acid residues |
| Aminobutyl (protonated) | Electrostatic (ionic) | Negatively charged amino acid residues (Asp, Glu) |
| Butyl chain | Hydrophobic | Non-polar amino acid residues |
This table summarizes the potential molecular interactions of this compound with proteins based on the behavior of its constituent parts.
Computational Predictions of Reaction Mechanisms Involving this compound
Computational chemistry can be employed to predict and elucidate the mechanisms of chemical reactions involving this compound. While specific studies on this compound are lacking, research on the reaction mechanisms of urea and its derivatives provides a framework for understanding its potential chemical transformations. acs.orgorganic-chemistry.orgthieme.de
One of the key reactions of urea is its decomposition. Computational studies have shown that the thermal decomposition of urea can proceed through various pathways, with the formation of isocyanic acid (HNCO) and ammonia (B1221849) (NH3) being a major route. researchgate.net The presence of the aminobutyl substituent could influence this decomposition pathway.
Furthermore, the synthesis of this compound itself can be studied computationally. The reaction typically involves the reaction of a diamine (putrescine) with a urea-forming reagent. Computational modeling can help to understand the reaction mechanism, identify the transition states, and predict the reaction kinetics.
For reactions involving the functional groups of this compound, such as the acylation of the terminal amino group, computational methods can be used to model the reaction pathway. This would involve identifying the reactants, intermediates, transition states, and products, and calculating their relative energies. Such studies can provide a detailed, step-by-step picture of the reaction mechanism, which can be valuable for optimizing reaction conditions and designing new synthetic routes.
Structure-Activity Relationship (SAR) Modeling for Analogs (focused on molecular interactions)
Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery and development, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.govresearchgate.net For analogs of this compound, SAR studies would focus on how modifications to the molecule affect its interactions with a specific biological target.
While SAR studies specifically for this compound are not widely published, research on related urea-containing compounds provides valuable insights. For instance, various urea derivatives have been investigated as inhibitors of different enzymes, and their SAR has been explored through computational and experimental methods. nih.govrsc.org
Key structural features that could be varied in analogs of this compound for SAR studies include:
The length of the alkyl chain: Modifying the number of methylene (B1212753) units in the butyl chain would alter the flexibility and hydrophobicity of the molecule, which could impact its binding to a target protein.
Substitution on the urea nitrogen atoms: Introducing substituents on the urea nitrogens can affect the hydrogen bonding capacity and steric properties of the molecule.
The nature of the terminal functional group: Replacing the terminal amino group with other functional groups (e.g., hydroxyl, carboxyl) would change the charge and polarity of that end of the molecule.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to SAR modeling. nih.govnih.govuoa.gr Molecular docking can predict the binding mode of a series of analogs within the active site of a target protein, while QSAR models can correlate the structural properties of the analogs with their biological activity. These models can then be used to predict the activity of novel, untested compounds.
| Structural Modification | Potential Impact on Molecular Interactions | Example of Analog |
|---|---|---|
| Increase alkyl chain length | Increased hydrophobic interactions, altered flexibility | (5-Aminopentyl)urea |
| Branching of alkyl chain | Steric hindrance, altered fit in binding pocket | (4-Amino-2-methylbutyl)urea |
| Substitution on urea nitrogen | Altered H-bonding pattern, increased lipophilicity | N'-(4-aminobutyl)-N-methylurea |
| Replacement of terminal amino group | Change in charge and polarity, altered electrostatic interactions | (4-Hydroxybutyl)urea |
This table illustrates potential SAR strategies for analogs of this compound and their likely effects on molecular interactions.
Advanced Analytical Research Methodologies for 4 Aminobutyl Urea Hydrochloride
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are fundamental in elucidating the molecular structure and bonding of (4-Aminobutyl)urea hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule. These experiments would confirm the connectivity between the aminobutyl chain and the urea (B33335) moiety. For mechanistic studies, NMR could be used to track changes in the chemical environment of specific nuclei during a reaction, providing insights into reaction kinetics and intermediate formation.
Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. Key vibrational bands for the amine (N-H stretching and bending), urea (C=O and N-H stretching), and alkyl chain (C-H stretching) groups would be prominent. Changes in the position and intensity of these bands under different conditions (e.g., in the presence of other reagents) can be used to study intermolecular interactions, such as hydrogen bonding, which are critical in understanding reaction mechanisms.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be relevant if this compound were chiral or if it were interacting with a chiral environment (e.g., a chiral catalyst or biological macromolecule). This technique could provide information about the stereochemistry of the molecule and any conformational changes occurring during a reaction.
Chromatographic Methods for Reaction Monitoring and Product Purity Analysis
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of a reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced LC-MS methods, utilizing high-resolution mass spectrometry (HRMS), are the gold standard for purity analysis. Different stationary phases (e.g., C18, HILIC) and mobile phase compositions would be optimized to achieve efficient separation. The high sensitivity and selectivity of the mass spectrometer allow for the detection and quantification of trace impurities. For reaction monitoring, LC-MS can provide real-time data on the consumption of reactants and the formation of products.
Chiral Chromatography: If the synthesis of this compound could result in enantiomers, or if it is used in stereoselective reactions, chiral chromatography would be essential. This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for the determination of enantiomeric excess (ee).
Mass Spectrometry for Reaction Intermediates and Degradation Products
Mass spectrometry is a powerful tool for identifying and characterizing transient species like reaction intermediates and degradation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion, and the resulting fragmentation pattern provides valuable structural information. This would be crucial for identifying unknown byproducts or degradation products of this compound.
X-ray Crystallography of Co-crystals and Complexes
While no crystal structure of this compound is currently reported in open databases, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid state. Obtaining single crystals of this compound or its co-crystals and complexes would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. This structural information is invaluable for understanding its physical properties and for rationalizing its behavior in chemical reactions. Research on urea-containing co-crystals has shown that the urea moiety is a versatile hydrogen-bond donor and acceptor, suggesting that this compound could form interesting and stable co-crystals.
Electrochemical Analysis in Mechanistic Studies
Electrochemical techniques, such as cyclic voltammetry, could be employed to study the redox properties of this compound. While the aminobutyl and urea functionalities are not typically considered electroactive, their presence could influence the electrochemical behavior of a system, for instance, by acting as a ligand for a metal catalyst. In studies related to the electrochemical oxidation of urea, the mechanism is known to be complex and can lead to various products. Similar mechanistic investigations could be applied to understand the electrochemical behavior of its derivatives.
Application of Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound, hyphenated techniques are essential.
LC-MS/MS: As mentioned, this is a cornerstone technique for separating and identifying components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS would be a suitable analytical method.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for the structural elucidation of unknown impurities or reaction byproducts without the need for prior isolation.
Biochemical and Biological Research Perspectives on 4 Aminobutyl Urea Hydrochloride
Role in Putative Metabolic Pathways
(4-Aminobutyl)urea, the free base form of the hydrochloride salt, is a key intermediate in an alternative pathway for the biosynthesis of polyamines, which are crucial for cell growth and proliferation. ruhr-uni-bochum.denih.gov While it contains a urea (B33335) moiety, its direct participation as an intermediate in the primary urea cycle of mammals is not well-documented. nih.gov Instead, its significance lies predominantly within the metabolic route that converts agmatine (B1664431) to putrescine, a diamine precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine. ruhr-uni-bochum.denih.gov
This alternative pathway is particularly prominent in plants and bacteria. ruhr-uni-bochum.denih.gov In these organisms, arginine is first decarboxylated to form agmatine. Agmatine is then hydrolyzed by the enzyme agmatine iminohydrolase (also known as agmatine deiminase) to produce N-carbamoylputrescine ((4-Aminobutyl)urea) and ammonia (B1221849). frontiersin.org Subsequently, N-carbamoylputrescine is hydrolyzed by N-carbamoylputrescine amidohydrolase to yield putrescine, carbon dioxide, and another molecule of ammonia. frontiersin.orgwikipedia.org
In some organisms, a more direct conversion of agmatine to putrescine and urea is catalyzed by the enzyme agmatinase. nih.govwikipedia.org Therefore, (4-Aminobutyl)urea can be seen as an intermediate in a pathway that parallels the agmatinase reaction.
The table below summarizes the key reactions involving (4-Aminobutyl)urea in metabolic pathways.
| Reaction | Enzyme | Substrate(s) | Product(s) |
| Formation of (4-Aminobutyl)urea | Agmatine Iminohydrolase | Agmatine, H₂O | (4-Aminobutyl)urea, NH₃ |
| Breakdown of (4-Aminobutyl)urea | N-Carbamoylputrescine Amidohydrolase | (4-Aminobutyl)urea, H₂O | Putrescine, CO₂, NH₃ |
Enzyme-Substrate/Inhibitor Interaction Studies (mechanistic focus)
The study of enzymes that metabolize (4-Aminobutyl)urea provides critical insights into the regulation of polyamine biosynthesis. Research has focused on the kinetics and structural biology of these enzymes.
Kinetic Analysis of Enzyme Interactions
Kinetic studies have been performed on N-carbamoylputrescine amidohydrolase (NCPAH), the enzyme that catalyzes the hydrolysis of (4-Aminobutyl)urea. In a study on NCPAH from the human gut bacterium Bacteroides thetaiotaomicron, the enzyme was found to convert N-carbamoylputrescine to putrescine with a Michaelis constant (Km) of 730 µM and a turnover number (kcat) of 0.8 s⁻¹. nih.gov This study also revealed that the activity of NCPAH is subject to feedback inhibition by agmatine and spermidine, and to a lesser extent by putrescine, suggesting a regulatory mechanism for controlling polyamine levels within the cell. nih.gov
Another study on a nitrilase-like protein from Arabidopsis thaliana (NLP1), which was identified as an N-carbamoylputrescine amidohydrolase, showed that the enzyme exhibits positive cooperativity towards its substrate, N-carbamoylputrescine. nih.gov This indicates that the binding of one substrate molecule to the enzyme complex enhances the binding of subsequent substrate molecules, a characteristic of allosteric regulation.
Structural Biology of Compound-Enzyme Complexes
The three-dimensional structures of enzymes that interact with N-carbamoylputrescine have been elucidated, providing a deeper understanding of their catalytic mechanisms. The crystal structure of N-carbamoylputrescine amidohydrolase (CPA) from the model legume plant Medicago truncatula has been determined. frontiersin.org This study revealed that MtCPA assembles into an octamer and possesses a funnel-shaped active site. The catalytic triad (B1167595) responsible for the hydrolysis of N-carbamoylputrescine was identified as consisting of the amino acid residues Glu48, Lys121, and Cys158. frontiersin.org
Furthermore, the crystal structure of agmatinase, the enzyme that offers an alternative route from agmatine to putrescine and urea, has also been solved. nih.govnih.gov Although agmatinase does not directly produce (4-Aminobutyl)urea, its structural and mechanistic similarities to other ureohydrolases provide a comparative framework for understanding the enzymatic handling of such compounds. The active site of agmatinase contains a binuclear manganese cluster that is crucial for catalysis. nih.gov
Cellular and Molecular Mechanism of Action Research (excluding clinical efficacy/safety)
Research into the specific cellular and molecular effects of exogenously supplied (4-Aminobutyl)urea hydrochloride is limited. However, insights can be drawn from its role as a metabolic intermediate.
Elucidation of Molecular Targets and Pathways
The primary molecular targets of (4-Aminobutyl)urea are the enzymes that catalyze its formation and degradation, namely agmatine iminohydrolase and N-carbamoylputrescine amidohydrolase. frontiersin.orgfrontiersin.org By acting as a substrate for these enzymes, it directly participates in the polyamine biosynthetic pathway. Polyamines, in turn, are known to be involved in a multitude of cellular processes, including DNA stabilization, gene expression, and cell cycle regulation. youtube.com Therefore, fluctuations in the levels of (4-Aminobutyl)urea could indirectly influence these fundamental cellular activities by affecting the intracellular pool of polyamines.
Intracellular Localization and Transport Mechanisms
Specific information regarding the intracellular localization and transport mechanisms of this compound is not well-characterized. It is produced in the cytoplasm as part of the polyamine synthesis pathway. frontiersin.org The transport of polyamines and their precursors across cellular membranes is a complex process involving specific transport systems. nih.gov However, dedicated transporters for (4-Aminobutyl)urea have not yet been identified. It is plausible that its transport may be mediated by general polyamine transporters, but this remains to be experimentally verified. The transport of substances across the cell membrane can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport, which can involve channel proteins and carrier proteins. libretexts.org The specific mechanism for (4-Aminobutyl)urea is currently unknown.
Bioconjugation and Modification Research
The urea functional group is a key structural motif in numerous bioactive compounds and has found increasing utility in the field of bioconjugation and medicinal chemistry. Urea derivatives are often employed as linkers or spacers to connect different molecular entities, such as in the development of antibody-drug conjugates (ADCs). nih.gov The capacity of the urea functionality to form stable hydrogen bonds with biological targets like proteins makes it an attractive component in the design of molecules for therapeutic and research applications. nih.gov
While direct research specifically detailing the use of this compound in bioconjugation is not extensively documented in publicly available literature, its structure suggests potential applications in this area. The molecule possesses a primary amine and a urea group, which are reactive handles for conjugation. The primary amine can be targeted for covalent modification through various chemical reactions, allowing for its attachment to biomolecules.
The general strategies for bioconjugation often involve the reaction of an amine-containing molecule with an activated functional group on a target biomolecule. For instance, the primary amine of (4-Aminobutyl)urea could potentially react with:
Activated esters (e.g., N-hydroxysuccinimide esters): To form a stable amide bond.
Isothiocyanates: To yield a thiourea (B124793) linkage.
Aldehydes or ketones: Through reductive amination to form a secondary amine bond.
These conjugation strategies could enable the attachment of this compound to proteins, peptides, or other macromolecules. biosyn.com Such modifications could be used to introduce a urea moiety into a biological system for studying its interactions or to act as a linker connecting a payload, such as a drug or a fluorescent dye, to a targeting molecule. The aminobutyl chain provides a flexible spacer that can influence the properties of the resulting conjugate.
Urea derivatives have been successfully incorporated as linkers in various research contexts. For example, self-immolative linkers, which release a payload under specific conditions, have been designed using urea-based structures. researchgate.net These advanced linkers are crucial for the controlled release of drugs at a target site. The fundamental chemistry of urea derivatives in forming stable and predictable bonds makes them valuable tools for researchers in chemical biology and drug discovery. nih.gov
Table 1: Potential Bioconjugation Reactions Involving (4-Aminobutyl)urea
| Reactive Group on Biomolecule | Resulting Linkage with (4-Aminobutyl)urea |
| Activated Ester (e.g., NHS-ester) | Amide Bond |
| Isothiocyanate | Thiourea Bond |
| Aldehyde/Ketone (via reductive amination) | Secondary Amine Bond |
| Isocyanate | Di-substituted Urea Bond |
Biosynthetic Pathways of this compound (if naturally occurring or synthesized in biological systems)
Current scientific literature does not indicate that this compound is a primary product of a dedicated biosynthetic pathway in organisms. However, its structural components, putrescine and urea, are central to various metabolic processes, particularly the metabolism of arginine.
In many bacteria, such as Escherichia coli, and in plants, the biosynthesis of the polyamine putrescine from L-arginine involves a pathway where urea is a byproduct. mdpi.comresearchgate.netnih.gov This pathway proceeds through the intermediate agmatine. nih.govnih.gov
The key steps are as follows:
Decarboxylation of L-arginine: The enzyme arginine decarboxylase (ADC) catalyzes the removal of a carboxyl group from L-arginine to form agmatine. mdpi.com
Hydrolysis of Agmatine: The enzyme agmatine ureohydrolase (AUH), also known as agmatinase, hydrolyzes agmatine to produce putrescine and urea. mdpi.comresearchgate.net
Therefore, the synthesis of urea is directly linked to the production of putrescine from arginine in these organisms. nih.gov Putrescine (1,4-butanediamine) is structurally very similar to the aminobutyl portion of (4-Aminobutyl)urea. It is conceivable that (4-Aminobutyl)urea could be formed as a metabolic byproduct or through a side reaction, although this is not a well-documented natural pathway.
Derivatives, Analogs, and Prodrug Research Excluding Clinical Drug Development
Design and Synthesis of Functionalized Analogs
The rational design and chemical synthesis of analogs based on the (4-Aminobutyl)urea hydrochloride structure are pursued to systematically alter its physicochemical properties, such as lipophilicity, and to probe its interactions with biological targets. A primary goal in this field is the modification of properties like blood-brain barrier permeability or affinity for specific receptors. nih.gov
A prominent synthetic avenue involves the chemical modification of the guanidine (B92328) headgroup of agmatine (B1664431), a close structural precursor to (4-aminobutyl)urea. Researchers have successfully synthesized novel derivatives by replacing the guanidine moiety with functional groups like 2-nitroethene-1,1-diamine (B51415) or N-cyanoguanidine. nih.gov A standard synthetic protocol for these transformations includes the reflux of 1,1-bis(methylthio)-2-nitroethene with a selected amine in a methanol (B129727) solvent. nih.gov This methodology has produced a library of compounds with modulated lipophilicity, a critical parameter influencing activity within the central nervous system. nih.gov
Another sophisticated design strategy involves constraining the conformationally flexible guanidine group by incorporating it into a heterocyclic ring structure. This has resulted in the generation of 4(5)-(2-aminoethyl)imidazoline derivatives, which effectively merge the agmatine backbone with an imidazoline (B1206853) ring. nih.gov This structural constraint has been demonstrated to markedly increase the binding affinity for imidazoline receptors when compared to the parent compound, agmatine. nih.gov
Table 1: Examples of Synthesized Agmatine Analogs
| Compound Name | Synthetic Modification | Purpose of Design |
|---|---|---|
| N-Methyl-1-(methylthio)-2-nitroethenamine | Substitution of guanidine with a nitroethene diamine derivative | Enhance lipophilicity nih.gov |
| 1-(Methylthio)-2-nitro-N-[(pyridin-3-yl)methyl]ethenamine | Substitution of guanidine with a nitroethene diamine derivative | Enhance lipophilicity nih.gov |
| N-(7-Aminoheptyl)-N''-cyano-N'-[(pyridin-3-yl)methyl]guanidine | Substitution with N-cyanoguanidine and extension of alkyl chain | Explore structure-activity relationships nih.gov |
| 4(5)-(2-aminoethyl)imidazoline derivatives | Constraining the guanidine group into an imidazoline ring | Improve affinity for imidazoline receptors nih.gov |
Structure-Mechanism Relationship (SMR) Studies of Analogs
Structure-Mechanism Relationship (SMR) studies are fundamental to deciphering how the precise three-dimensional structure of a molecule like this compound and its analogs governs their biological function. These investigations establish correlations between specific chemical features and the molecular mechanism of action.
For agmatine analogs, SMR studies have shown that restricting the guanidine group within a heterocyclic framework, as seen in 4(5)-(2-aminoethyl)imidazoline, results in significantly higher affinity for imidazoline receptors. nih.gov This finding indicates that the spatial orientation and decreased conformational freedom of the guanidinium-like functional group are pivotal for a potent interaction with the receptor.
From the perspective of the biological target, research on the enzyme arginase, which is structurally and functionally related to agmatinase (the enzyme that metabolizes agmatine into putrescine and urea), sheds light on the principles of substrate specificity. nih.gov Despite catalyzing analogous hydrolysis reactions, both enzymes exhibit a high degree of specificity for their respective substrates, arginine and agmatine. nih.gov Structural biology has revealed that variations in the loops forming the entrance to the active site are critical determinants of this selectivity. nih.gov In a landmark study, the modification of these loops in arginase led to a mutant enzyme capable of efficiently binding and hydrolyzing agmatine, thereby providing a clear link between structure and mechanism. nih.gov The interaction between the amino group of agmatine and specific aspartate and glutamate (B1630785) residues within the engineered active site was identified as essential for proper substrate positioning and catalysis. nih.gov
Furthermore, enzyme inhibition studies of agmatinase using simple analogs such as 1,6-diaminohexane have elucidated the inhibitory mechanism at an atomic level. X-ray crystallography data revealed that this inhibitor functions by displacing a catalytically essential, metal-bridging water molecule within the enzyme's binuclear manganese center, thus rendering the enzyme inactive. nih.gov
Development of Photoactivatable or Chemically Modifiable Probes
To meticulously investigate the molecular interactions of this compound and its related compounds with their biological targets, scientists engineer specialized chemical tools. Photoactivatable probes, often termed "caged" compounds, are chemically inert molecules that can be precisely activated by light to release the active compound. nih.govthermofisher.com This technique affords exceptional spatial and temporal control over the delivery of a bioactive molecule within a biological system. nih.gov
Photoaffinity labeling represents another powerful methodology. This technique involves synthesizing an analog of the target compound that contains a photoreactive functional group, such as a diazirine or an aryl azide, and frequently a radiolabel or an affinity tag for detection purposes. thermofisher.comnih.gov Upon binding to its target protein, the probe can be permanently crosslinked to the protein via covalent bond formation upon exposure to UV light. nih.gov Subsequent biochemical analysis, such as protein microsequencing, can then pinpoint the exact binding site. This approach was successfully used with a photoreactive neurosteroid analog to map its binding pocket within the GABA-A receptor. nih.gov While a specific photoactivatable probe for this compound is not described in the available literature, the chemical principles and photoreactive moieties used in other systems, such as benzophenones and tetrafluorinated aryl azides, are readily adaptable for its development. thermofisher.com
Table 2: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Activation Wavelength | Characteristics |
|---|---|---|
| Aryl Azides | UV light (typically 254-280 nm) | Historically common, form reactive nitrenes upon activation. |
| Benzophenones | UV light (typically ~350 nm) | Offer higher crosslinking yields compared to aryl azides and are less reactive towards water. thermofisher.com |
| Phenyl(trifluoromethyl)diazirines | UV light (~350 nm) | Generate highly reactive carbenes, effective for identifying binding sites. nih.gov |
Research into Prodrug Strategies for Enhanced Biological Delivery (mechanistic, not clinical)
A prodrug is a pharmacologically inactive or significantly less active chemical derivative of a parent drug molecule. It is designed to undergo biotransformation in the body, through enzymatic or chemical pathways, to release the active parent drug. nih.gov This strategy is a cornerstone of medicinal chemistry for rectifying suboptimal properties of a lead compound, such as low solubility or poor membrane permeability, from a mechanistic rather than a clinical standpoint. nih.govnih.gov
For a molecule such as this compound, which possesses a primary amine, several prodrug strategies are mechanistically viable. researchgate.net The overarching goal is to transiently mask the polar amine functionality to enhance lipophilicity, thereby improving its ability to traverse biological barriers like the blood-brain barrier.
Mechanistic Prodrug Strategies for Amines:
N-Acyloxyalkylation: This approach, while often leading to compounds that are too labile for primary amines, can be successfully employed under specific structural contexts. researchgate.net
Carbamates: The formation of carbamate (B1207046) derivatives, such as (acyloxy)alkyl carbamates, creates a linkage that can be cleaved by endogenous esterases, triggering a subsequent spontaneous decomposition that liberates the parent amine. researchgate.net
Targeted Prodrugs: A more advanced strategy involves appending a promoiety that is specifically recognized by transport proteins in the body. A well-known example is the prodrug gabapentin (B195806) enacarbil, which was engineered to be a substrate for the high-capacity nutrient transporters MCT-1 and SMVT in the gastrointestinal tract, leading to enhanced absorption. nih.gov A similar targeted approach could be conceptually applied to an aminobutyl-containing scaffold.
Solubility Enhancement: To address poor aqueous solubility, a hydrophilic moiety like a phosphate (B84403) group or a polyethylene (B3416737) glycol (PEG) chain can be conjugated to the drug. nih.govbaranlab.org The chemical linker is engineered for cleavage in vivo, releasing the active parent molecule. baranlab.org
These strategies hinge on predictable enzymatic (e.g., by esterases) or chemical (e.g., pH-dependent) hydrolysis to ensure the timely and efficient release of the active drug. researchgate.net
Conjugation Chemistry of this compound with Biomolecules
The primary amine group of this compound provides a versatile chemical handle for its covalent attachment, or conjugation, to various biomolecules, including proteins, peptides, and carbohydrates. This bioconjugation is instrumental in creating research tools, such as immunogens for generating antibodies or labeled probes for use in detection assays.
A prevalent and highly effective method for conjugating a primary amine to a protein is through carbodiimide chemistry . thermofisher.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid groups (-COOH) on a protein, which are present on aspartic acid and glutamic acid residues as well as the C-terminus. This activation forms a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then readily attacked by the primary amine of this compound, resulting in the formation of a stable amide bond that covalently links the small molecule to the protein. thermofisher.com To enhance the reaction's efficiency and the stability of the reactive intermediate, N-hydroxysuccinimide (NHS) is frequently included in the reaction mixture. thermofisher.com
Other potential conjugation chemistries include:
Reductive Amination: The amine can react with an aldehyde group on a biomolecule to form a transient Schiff base, which is subsequently reduced to a stable secondary amine linkage. frontiersin.org
Thiol-Ene Coupling: Should the molecule be modified to incorporate a thiol or an alkene group, it could be conjugated to biomolecules bearing the complementary functional group through photocatalyzed "click" reactions. frontiersin.org
These chemical strategies permit the site-specific attachment of this compound to larger biomolecules, thereby enabling detailed studies of its biological interactions and facilitating the creation of novel research reagents.
Applications of 4 Aminobutyl Urea Hydrochloride in Research Tools and Methodologies
Use as a Chemical Probe for Biological Processes
While direct studies employing (4-aminobutyl)urea hydrochloride as a chemical probe are not extensively documented, its structural similarity to naturally occurring polyamines and urea-containing metabolites suggests its potential utility in probing biological processes. Chemical probes are small molecules used to study and manipulate biological systems, and the functional groups of this compound offer opportunities for interaction with enzymes and receptors involved in metabolic pathways.
A notable parallel can be drawn with agmatine (B1664431), a primary amine and guanidinium-containing compound, which is structurally related to (4-aminobutyl)urea. Research has shown that agmatine can act as a modulator of urea (B33335) synthesis. In perfused liver studies, agmatine was found to stimulate the synthesis of N-acetylglutamate (NAG), a crucial allosteric activator of the first enzyme in the urea cycle, carbamoyl (B1232498) phosphate (B84403) synthetase I. nih.gov This stimulation of NAG synthesis subsequently leads to an increase in urea production. nih.gov Given that this compound shares the aminobutyl backbone with agmatine and possesses a urea functional group, it could potentially serve as a chemical probe to investigate the regulation of the urea cycle and related metabolic pathways. Its ability to mimic or compete with natural substrates could provide insights into enzyme kinetics and regulatory mechanisms.
Table 1: Comparison of (4-Aminobutyl)urea and Agmatine
| Feature | (4-Aminobutyl)urea | Agmatine |
|---|---|---|
| Core Structure | Aminobutyl | Aminobutyl |
| Functional Group | Urea | Guanidinium (B1211019) |
| Biological Relevance | Potential probe for urea cycle | Modulator of urea synthesis |
Application in Affinity Chromatography and Labeling Studies
The presence of a primary amine group in this compound makes it a suitable candidate for immobilization onto solid supports for affinity chromatography. This technique is widely used for the purification of biomolecules based on specific binding interactions. The amine group can be covalently linked to activated matrices, such as epoxy-activated sepharose or N-hydroxysuccinimide (NHS)-activated resins, to create a stationary phase with urea moieties exposed for interaction.
This type of affinity resin could be employed to isolate and purify proteins that have a binding affinity for urea or structurally similar molecules. For instance, certain enzymes or receptor proteins that recognize urea as a substrate or ligand could be targeted. The general principle involves passing a complex biological sample, such as a cell lysate, through the affinity column. The target protein binds to the immobilized (4-aminobutyl)urea, while other components are washed away. The bound protein can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competitive binder. While specific studies detailing the use of this compound for creating affinity resins are not prevalent, the chemical principles for such applications are well-established for other amine-containing ligands. nih.govnih.gov
Furthermore, the amine group allows for the conjugation of (4-aminobutyl)urea to reporter molecules, such as fluorescent dyes or biotin, for use in labeling studies. These labeled probes can be used to visualize and track the localization of target molecules within cells or tissues.
Role as a Standard or Reference Compound in Biochemical Assays
In biochemical and analytical assays, particularly those involving mass spectrometry, the use of internal standards is crucial for accurate quantification. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample processing and instrument response. nih.gov this compound, with its stable structure and defined molecular weight, has the potential to serve as a reference or internal standard in assays designed to measure urea-containing compounds or polyamines.
For an internal standard to be effective, it should have similar chemical and physical properties to the analyte of interest but be distinguishable by the analytical method, often by having a different mass due to isotopic labeling (e.g., using deuterium (B1214612) or carbon-13). While non-labeled this compound could be used as an external standard for calibration curves, its isotopically labeled counterpart would be an ideal internal standard for quantifying structurally similar analytes in complex biological matrices. The use of urea standards is common in various biochemical assays, and the availability of a range of such standards is beneficial for method development and validation. nih.gov
Table 2: Potential Properties of this compound as a Reference Standard
| Property | Description |
|---|---|
| Chemical Stability | Stable under typical storage and assay conditions. |
| Purity | Can be synthesized to a high degree of purity. |
| Solubility | Soluble in aqueous buffers used for biochemical assays. |
| Structural Analogy | Similar in structure to potential analytes like urea and polyamines. |
Integration into Novel Analytical Platforms
The development of novel analytical platforms, such as biosensors, often relies on the functionalization of sensor surfaces with specific recognition elements. The chemical properties of this compound make it a candidate for integration into such platforms. For example, in the development of urea biosensors, the immobilization of urea or its derivatives onto an electrode surface is a key step. nih.govnih.gov
The primary amine group of this compound can be used to covalently attach it to the surface of various transducer materials, such as gold, carbon nanotubes, or graphene oxide. Once immobilized, the urea moiety can act as a recognition element for urease, an enzyme that catalyzes the hydrolysis of urea. The enzymatic reaction produces ammonia (B1221849) and carbon dioxide, leading to a change in pH or the generation of an electrical signal that can be detected and correlated to the concentration of urea in a sample. nih.gov By incorporating this compound into the design of such biosensors, it may be possible to create sensitive and selective analytical devices for the detection of urea in clinical or environmental samples.
Precursor in Materials Science Research
In the field of materials science, there is growing interest in the development of supramolecular polymers and hydrogels for a variety of applications. These materials are formed through non-covalent interactions, such as hydrogen bonding, which can provide them with unique properties like self-healing and stimulus-responsiveness. The urea functional group is particularly effective at forming strong and directional hydrogen bonds, making urea-containing molecules excellent building blocks for supramolecular assemblies. rsc.org
This compound, with its bifunctional nature, is a promising precursor for the synthesis of such materials. The primary amine group can be reacted with other monomers to form a polymer backbone, while the urea group can participate in hydrogen bonding to create cross-links between polymer chains, leading to the formation of a hydrogel. For instance, it could be incorporated into polypeptide or polyethylene (B3416737) glycol (PEG) based polymers. rsc.orgnih.gov The resulting hydrogels could have applications in areas such as drug delivery and tissue engineering, where the biocompatibility and biodegradability of the materials are important considerations. The ability of the urea groups to form robust hydrogen-bonded networks can impart desirable mechanical properties and stability to the hydrogels.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Agmatine |
| N-acetylglutamate |
| Carbamoyl phosphate synthetase I |
| Urease |
Future Directions and Emerging Research Avenues for 4 Aminobutyl Urea Hydrochloride
Integration with Systems Biology and Omics Approaches
The advent of systems biology and high-throughput "omics" technologies offers a powerful lens through which to investigate the currently uncharacterized biological effects of (4-Aminobutyl)urea hydrochloride. ulisboa.ptmdpi.com A systems-level approach can move beyond single-target interactions to provide a holistic view of the compound's impact on cellular networks. nih.govmdpi.compharmafeatures.com
Future research can leverage a variety of omics platforms:
Transcriptomics: Microarray or RNA-sequencing analysis of cells or tissues treated with this compound can reveal global changes in gene expression. This could identify signaling pathways and cellular processes modulated by the compound, offering clues to its mechanism of action. elifesciences.org
Proteomics: Techniques such as mass spectrometry-based proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions following compound exposure. This can help in identifying direct binding partners and downstream effector proteins. elifesciences.org
Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can understand how this compound perturbs cellular metabolism. nih.gov Given its structural similarity to polyamines, it may influence metabolic pathways connected to these crucial molecules. nih.gov
Integrative Multi-Omics Analysis: The true power of this approach lies in the integration of data from multiple omics levels. nih.govmdpi.compharmafeatures.comnih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the compound's biological effects, leading to the identification of novel biomarkers and therapeutic targets. nih.govmdpi.compharmafeatures.com
| Omics Technology | Potential Application for this compound | Expected Insights |
| Transcriptomics | Profiling gene expression changes in treated cells. | Identification of modulated signaling pathways and regulatory networks. |
| Proteomics | Identifying protein interaction partners and changes in protein expression/modification. | Elucidation of direct molecular targets and downstream cellular effects. |
| Metabolomics | Assessing global changes in cellular metabolite levels. | Understanding of the compound's impact on metabolic pathways. |
| Multi-Omics | Integrating data from all omics platforms. | A holistic view of the compound's mechanism of action and biological impact. |
Exploration of Novel Biological Roles and Pathways
The structural features of this compound suggest several avenues for exploring its potential biological activities. The aminobutyl group is a common feature in biologically active polyamines like putrescine and spermidine (B129725), which are essential for cell growth and proliferation. researchgate.net The urea (B33335) moiety is a key functional group in many approved drugs and bioactive compounds. nih.gov
Future research should focus on:
Polyamine Metabolism and Transport: Investigating whether this compound can interact with the machinery of polyamine metabolism and transport is a critical area of inquiry. researchgate.netnih.govresearchgate.net It may act as a competitive inhibitor or a substrate for enzymes and transporters involved in these pathways. nih.gov
Neurological and Neuroprotective Effects: The structural analog of (4-Aminobutyl)urea, agmatine (B1664431) ((4-aminobutyl)guanidine), is known to have neuroprotective properties. science.govscience.govamazonaws.com Future studies could explore whether this compound exhibits similar activities, potentially through modulation of neurotransmitter receptors or ion channels. science.gov
Anticancer and Antiproliferative Activity: Urea derivatives have been extensively studied as anticancer agents. researchgate.net Research into the potential of this compound to inhibit cancer cell growth, perhaps by interfering with polyamine-dependent proliferation, is a promising direction.
Enzyme Inhibition: The urea functional group is a known hydrogen bond donor and acceptor, making it a candidate for interacting with enzyme active sites. Screening this compound against various enzyme classes could uncover novel inhibitory activities.
Development of Advanced Synthetic Strategies
While the synthesis of simple ureas is well-established, modern synthetic chemistry offers innovative approaches that could be applied to produce this compound and its derivatives with greater efficiency and in a more environmentally friendly manner. nih.govorganic-chemistry.org
Emerging synthetic strategies include:
Flow Chemistry: The use of microreactors in flow chemistry can allow for safer and more controlled reactions, particularly when dealing with hazardous intermediates like isocyanates. nih.gov This approach could be used to scale up the synthesis of this compound derivatives. nih.gov
Catalytic Carbonylation: The use of carbon monoxide as a C1 building block, catalyzed by transition metals, offers an atom-economical alternative to traditional phosgene-based methods for urea synthesis. organic-chemistry.org
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates and lead to higher yields and cleaner products in the synthesis of urea derivatives. nih.gov
Greener Reagents and Solvents: The development of synthetic routes that utilize less toxic reagents and environmentally benign solvents is a key goal in modern chemistry. organic-chemistry.org Research into solid-supported reagents or aqueous reaction conditions for the synthesis of this compound would be a significant advancement. nih.gov
| Synthetic Strategy | Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, control, and scalability. nih.gov |
| Catalytic Carbonylation | High atom economy and avoidance of toxic phosgene (B1210022). organic-chemistry.org |
| Microwave/Ultrasound | Faster reaction times and potentially higher yields. nih.gov |
| Green Chemistry | Reduced environmental impact through safer reagents and solvents. nih.govorganic-chemistry.org |
Innovative Applications in Chemical Biology and Material Science
The unique chemical properties of this compound make it a versatile building block for applications in both chemical biology and material science.
Chemical Biology:
Chemical Probes: The aminobutyl moiety can be functionalized with reporter tags such as fluorophores or biotin to create chemical probes. nih.govescholarship.orgnih.govmdpi.com These probes could be used to identify the cellular targets of this compound through techniques like affinity-based protein profiling. nih.gov
Drug Delivery: The ability of polyamines to be actively transported into cells could be harnessed by using this compound as a scaffold for drug delivery systems, potentially enhancing the uptake of therapeutic agents.
Material Science:
Polymer Synthesis: Urea and its derivatives are widely used in the synthesis of polymers such as urea-formaldehyde resins and polyurethanes. wikipedia.orgwikipedia.org The bifunctional nature of this compound (amine and urea groups) makes it a potential monomer for the creation of novel biodegradable polymers like poly(ester urea)s. nsf.gov
Surface Modification: The urea group's ability to form strong hydrogen bonds can be exploited for surface modification. nbinno.commdpi.com Polymers or self-assembled monolayers based on (4-Aminobutyl)urea could be used to create surfaces with tailored properties for applications in coatings and biomaterials. nbinno.com
Addressing Unresolved Mechanistic Questions at the Molecular Level
Despite its simple structure, a number of fundamental questions regarding the molecular mechanism of action of this compound remain unanswered. Future research should aim to address these gaps in our knowledge.
Key mechanistic questions include:
Direct Molecular Targets: What are the specific proteins or other macromolecules that this compound directly binds to in a cellular context? The use of chemical probes and proteomic approaches will be crucial in answering this question.
Role of the Aminobutyl Chain vs. the Urea Group: What are the relative contributions of the aminobutyl chain and the urea group to the compound's biological activity? Structure-activity relationship (SAR) studies with a library of analogs could dissect the importance of each functional group.
Membrane Transport: How does this compound cross cellular membranes? Does it utilize existing polyamine transporters, or does it enter cells via passive diffusion?
Comparison to Structural Analogs: A detailed comparison of the molecular mechanisms of this compound with its close structural analog, agmatine, would provide valuable insights into how the substitution of a urea for a guanidinium (B1211019) group alters its biological activity.
By systematically addressing these questions, the scientific community can unlock the full potential of this compound and pave the way for its application in medicine, biotechnology, and material science.
Q & A
Q. What strategies address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer : Optimize co-solvents (e.g., PEG-400 or DMSO ≤5%) or formulate as nanoparticles via solvent evaporation. Validate solubility enhancements using dynamic light scattering (DLS) .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze conflicting results in biological activity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
